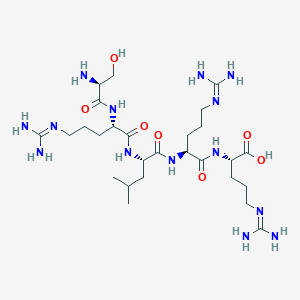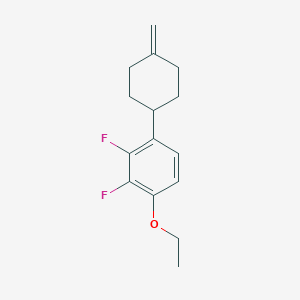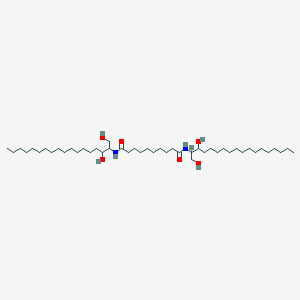
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two long-chain hydrocarbon tails and a central diamide linkage, making it a significant molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide typically involves the reaction of decanediamine with 1,3-dihydroxyoctadecan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diamide linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The final product is purified using techniques like crystallization, filtration, and chromatography to remove any impurities and achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the diamide linkage.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the diamide linkage can yield amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and bioactive compounds.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide involves its interaction with molecular targets and pathways in biological systems. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide can be compared with other similar compounds, such as:
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide: Similar structure but with a different central linkage.
N-(1,3-dihydroxyoctadecan-2-yl)pentacosanamide: Contains a longer hydrocarbon chain, affecting its physicochemical properties.
Ceramides: A class of compounds with similar amphiphilic properties, widely studied for their role in skin barrier function and cell signaling.
Propiedades
Número CAS |
397247-96-0 |
|---|---|
Fórmula molecular |
C46H92N2O6 |
Peso molecular |
769.2 g/mol |
Nombre IUPAC |
N,N'-bis(1,3-dihydroxyoctadecan-2-yl)decanediamide |
InChI |
InChI=1S/C46H92N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-43(51)41(39-49)47-45(53)37-33-29-25-26-30-34-38-46(54)48-42(40-50)44(52)36-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h41-44,49-52H,3-40H2,1-2H3,(H,47,53)(H,48,54) |
Clave InChI |
NKCSRXQERCIXFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


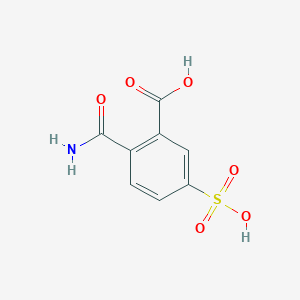
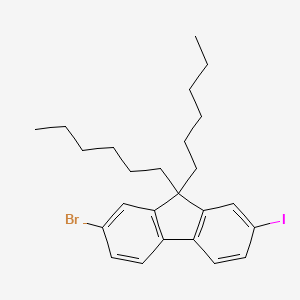
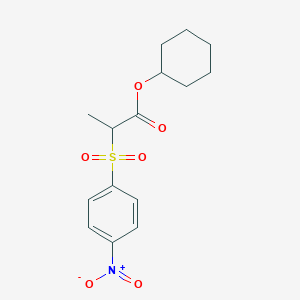

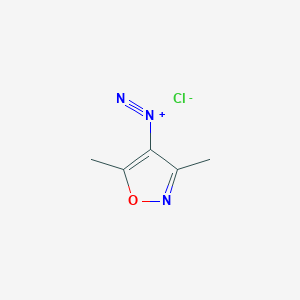
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
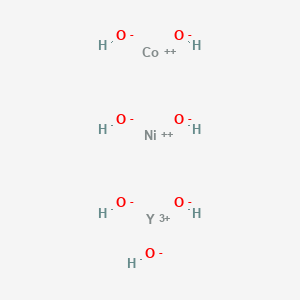
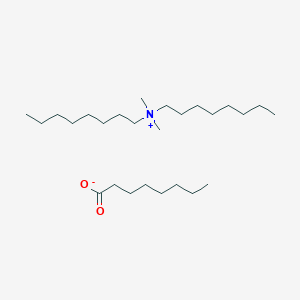
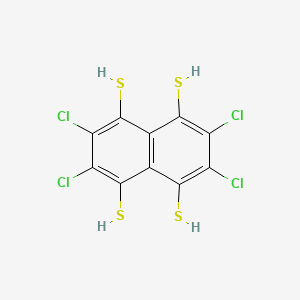
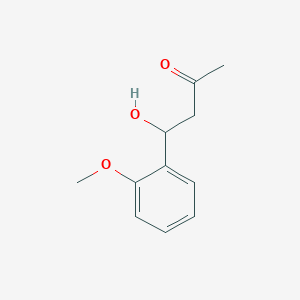
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
